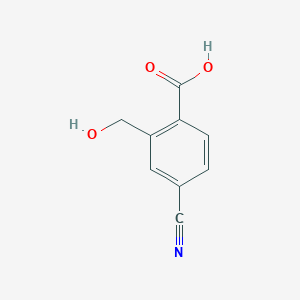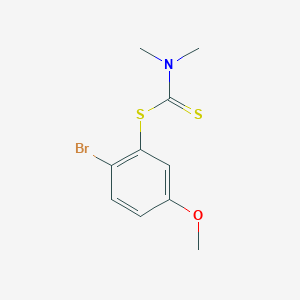
4-Cyano-2-(hydroxymethyl)-benzoic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.157 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The preparation of 4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt involves several synthetic routes. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds . In biology, it is employed in the study of biochemical pathways and molecular interactions. In medicine, it serves as a precursor in the synthesis of pharmaceutical agents, including selective serotonin reuptake inhibitors . Additionally, this compound is used in industrial applications, such as the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of pharmaceutical agents, it may act as a key intermediate that undergoes further chemical transformations to produce active compounds. The exact molecular targets and pathways depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt can be compared with other similar compounds, such as 2-(hydroxymethyl)benzoic acid and 4-cyanobenzoic acid . These compounds share some structural similarities but differ in their functional groups and chemical properties. The presence of the cyano and hydroxymethyl groups in 4-Cyano-2-(hydroxymethyl)benzoic Acid Sodium Salt makes it unique and suitable for specific applications that other compounds may not fulfill .
Eigenschaften
Molekularformel |
C9H7NO3 |
|---|---|
Molekulargewicht |
177.16 g/mol |
IUPAC-Name |
4-cyano-2-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C9H7NO3/c10-4-6-1-2-8(9(12)13)7(3-6)5-11/h1-3,11H,5H2,(H,12,13) |
InChI-Schlüssel |
AFQWRFYYZLUUDQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C#N)CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(8S,9S,10R,14S)-13-Ethyl-11-methylene-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione](/img/structure/B13861326.png)


![4-[4-(3-Methylpiperidin-1-yl)quinazolin-7-yl]morpholine](/img/structure/B13861339.png)
![Ethyl 3-{[(1-methyl-1H-pyrrol-2-yl)carbonyl]amino}benzoate](/img/structure/B13861342.png)
![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B13861345.png)



![prop-2-enyl (2S,3S,4S,5R,6S)-6-[2-[2-(2,6-dichloroanilino)phenyl]acetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13861375.png)
